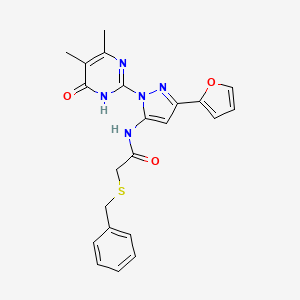

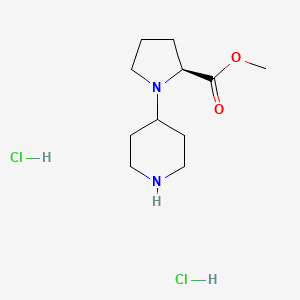

![molecular formula C25H20ClN5O2 B2883998 2-(3-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538343-86-1](/img/structure/B2883998.png)

2-(3-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazolopyrimidines are a class of compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring . They are known for their diverse biological activities and are used in medicinal chemistry for drug development .

Synthesis Analysis

While specific synthesis methods for your compound were not found, triazolopyrimidines can be synthesized through various methods. One common method involves a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by a fused ring system containing a pyrimidine ring and a 1,2,4-triazole ring . The specific compound you mentioned would have additional phenyl rings and functional groups attached to this core structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 2-chlorophenol, which shares some structural similarities with your compound, is a liquid at room temperature with a boiling point of 175-176 °C .科学的研究の応用

2−(3−chlorophenyl)−7−(3−hydroxyphenyl)−5−methyl−N−phenyl−4,7−dihydro−[1,2,4]triazolo[1,5−a]pyrimidine−6−carboxamide2-(3-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide2−(3−chlorophenyl)−7−(3−hydroxyphenyl)−5−methyl−N−phenyl−4,7−dihydro−[1,2,4]triazolo[1,5−a]pyrimidine−6−carboxamide

, has several potential applications in scientific research. Here’s a comprehensive analysis focusing on unique applications:Human African Trypanosomiasis Treatment

Compounds from the 1,2,4-triazolo[1,5-a]pyrimidine class have been studied for their potential to treat Human African Trypanosomiasis (HAT), also known as sleeping sickness. This particular compound could be investigated for its efficacy and tolerability as a microtubule-active agent against the parasites causing HAT .

Microtubule Stabilization

The structural motif of triazolopyrimidines is known to interact with tubulin, which may stabilize microtubules. This property can be harnessed in the development of new treatments for diseases related to microtubule dysfunction, such as Alzheimer’s disease and cancer .

Catalyst-Free Synthesis

The compound falls within a category that can be synthesized via a one-step, catalyst-free procedure. This methodological advantage is significant for creating highly functionalized molecules with potential applications in medicinal chemistry and materials science .

Neurodegenerative Disease Research

Given the potential microtubule-stabilizing effects, research into neurodegenerative diseases, where microtubule-associated proteins play a crucial role, could be another application. This includes exploring therapeutic avenues for diseases like Parkinson’s and Huntington’s .

作用機序

Target of Action

The primary targets of this compound are microtubules . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

The compound interacts with microtubules, potentially at distinct binding sites within the microtubule structure . The specific interaction depends on the substitution pattern of the compound . This interaction can lead to different cellular responses in mammalian cells .

Biochemical Pathways

The compound’s interaction with microtubules affects the normal functioning of these structures, leading to changes in cell shape, motility, and intracellular transport . The downstream effects of these changes can vary, potentially leading to cell death or altered cell behavior .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with microtubules and the resulting changes in cell behavior . For example, if the compound disrupts microtubule function, it could lead to cell death .

将来の方向性

特性

IUPAC Name |

2-(3-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClN5O2/c1-15-21(24(33)28-19-10-3-2-4-11-19)22(16-7-6-12-20(32)14-16)31-25(27-15)29-23(30-31)17-8-5-9-18(26)13-17/h2-14,22,32H,1H3,(H,28,33)(H,27,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDPMXDPYBHBPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC(=CC=C4)O)C(=O)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2883916.png)

![2-(4-fluorophenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B2883917.png)

![(4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B2883919.png)

![N,N-[(1-methyl-1H-pyrazol-4-yl)carbonimidoyl]bis-C,C-bis(phenylmethyl) ester](/img/structure/B2883922.png)

![6-[2-(2-Ethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2883926.png)

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2883928.png)